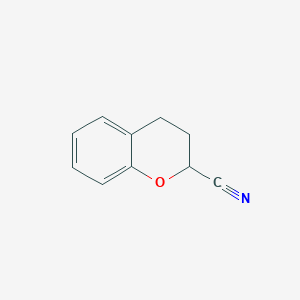
Chroman-2-carbonitrile
Vue d'ensemble
Description
Chroman-2-carbonitrile, also known as 2-Cyano-1,2-dihydrobenzo[b]furan, is an organic compound with a molecular formula of C10H7NO. It is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects .
Synthesis Analysis
The synthesis of this compound involves a doubly decarboxylative, photoredox process. This reaction involves two independent decarboxylation processes: the first one initiating the cycle and the second completing the process. Visible light, a photoredox catalyst, base, anhydrous solvent, and an inert atmosphere are key parameters for the success of the developed transformation .Molecular Structure Analysis
The molecular structure of this compound was established unambiguously through single crystal X-ray measurements . The compound crystallized in the Triclinic, P-1, with dimensions a = 8.7171 (4) Å, b = 10.9509 (5) Å, c = 19.5853 (9) Å .Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions. For instance, it can be involved in a doubly decarboxylative, photoredox synthesis of 4-substituted-chroman-2-ones and 2-substitified-chroman-4-ones .Physical And Chemical Properties Analysis
This compound has a molecular formula of C10H9NO and a molecular weight of 159.18 g/mol. More specific physical and chemical properties were not found in the retrieved papers.Applications De Recherche Scientifique
Chemical Transformations and Synthesis
Chroman-2-carbonitrile and its derivatives are primarily involved in various chemical synthesis processes. The study of chromone-3-carbonitrile with cyclohexanediones resulted in the synthesis of bis[1]chromenophenanthrolines, showcasing its utility in creating complex organic compounds (Ibrahim & El-Gohary, 2016). Similarly, reactions of 6-methylchromone-3-carbonitrile under nucleophilic conditions yielded various heterocyclic systems, indicating the versatility of this compound derivatives in organic synthesis (Ibrahim & El-Gohary, 2016).
Antioxidant and Antiperoxidant Activity
6-Hydroxythis compound compounds have been synthesized and studied for their antiperoxidant activity. These compounds offer significant protection against myocardial phospholipid peroxidation, highlighting their potential therapeutic applications (Janero et al., 1990).
Inhibition of Cell Proliferation
Research on tocopherols and 6-hydroxy-chroman-2-carbonitrile derivatives has revealed their ability to inhibit vascular smooth muscle cell proliferation through a nonantioxidant mechanism. This suggests potential applications in the treatment of vascular diseases (Boscoboinik et al., 1995).
Corrosion Inhibition
2H-chromen-2-one and its nitrile substituted compound 2-Oxo-2H-chromen-3-carbonitrile have been studied as corrosion inhibitors. The substitution of a CN group in these compounds significantly increases their efficiency as inhibitors, indicating their potential in industrial applications (Fitoz et al., 2017).
Electronic and Optical Properties
Studies involving compounds like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile have explored their structural features and optical properties. These studies contribute to the understanding of the electronic and optical behavior of carbonitrile derivatives, which can be crucial for their application in material science and photonic devices (Jukić et al., 2010).
Photovoltaic Applications
The photovoltaic properties of certain this compound derivatives have been investigated, particularly in the context of organic-inorganic photodiode fabrication. This research highlights the potential of these compounds in the development of new photovoltaic materials and devices (Zeyada et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for Chroman-2-carbonitrile research could involve exploring its potential biological activities further, as well as developing more effective and cost-effective methods to synthesize novel chromanone analogs . Additionally, the visible-light synthesis method could be further optimized and expanded .
Propriétés
IUPAC Name |
3,4-dihydro-2H-chromene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSODBWOLLYALSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


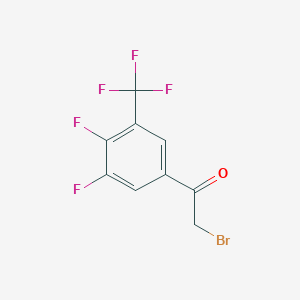
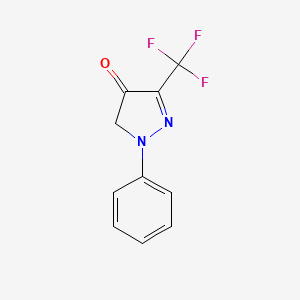

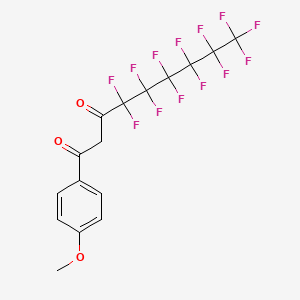

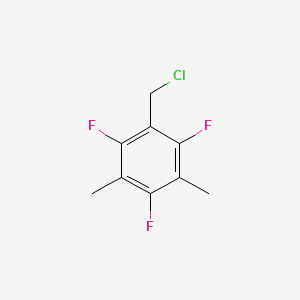
![2-[[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methylsulfanyl]acetic Acid](/img/structure/B3043577.png)
![Methyl 4-[[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methoxy]benzoate](/img/structure/B3043578.png)
![4-[[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methoxy]benzoic Acid](/img/structure/B3043579.png)
![1-[3-(3-Fluorophenyl)phenyl]ethanone](/img/structure/B3043581.png)

![4-[3-Chloro-4-(trifluoromethoxy)phenyl]morpholine](/img/structure/B3043586.png)
![2-hydroxy-2-[4-(trifluoromethoxy)phenyl]acetic Acid](/img/structure/B3043587.png)